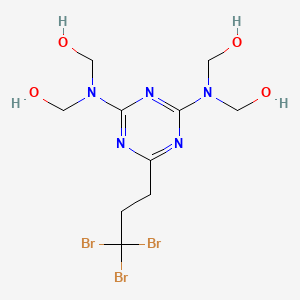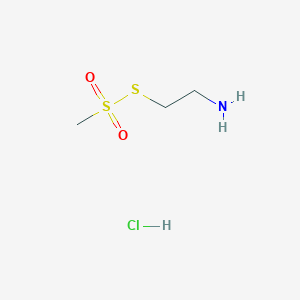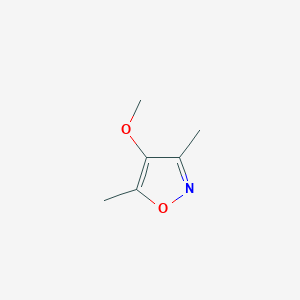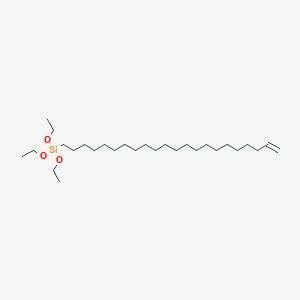
2-Chloro-3-cyano-6-methylisonicotinoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-cyano-6-methylisonicotinoylchloride is a chemical compound with the molecular formula C8H4Cl2N2O It is a derivative of isonicotinic acid and contains functional groups such as chloro, cyano, and methyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-methylisonicotinoylchloride typically involves the chlorination of 3-cyano-6-methylisonicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-cyano-6-methylisonicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as triethylamine (TEA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: 2-Amino-3-cyano-6-methylisonicotinoylchloride.
Reduction: 2-Chloro-3-amino-6-methylisonicotinoylchloride.
Oxidation: 2-Chloro-3-cyano-6-methylisonicotinic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-cyano-6-methylisonicotinoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-cyano-6-methylisonicotinoylchloride involves its interaction with specific molecular targets. The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and chloro groups, which make the molecule more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-cyano-6-methylisonicotinic acid: Similar structure but with a carboxylic acid group instead of a chloride.
2-Chloro-3-cyano-6-methylisonicotinoylchloride: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications
Eigenschaften
Molekularformel |
C8H4Cl2N2O |
|---|---|
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
2-chloro-3-cyano-6-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c1-4-2-5(8(10)13)6(3-11)7(9)12-4/h2H,1H3 |
InChI-Schlüssel |
UCBFDVYSGUXKLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)





